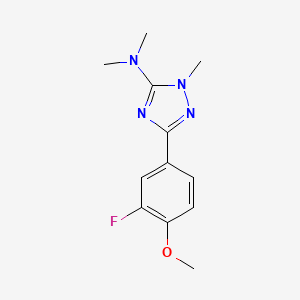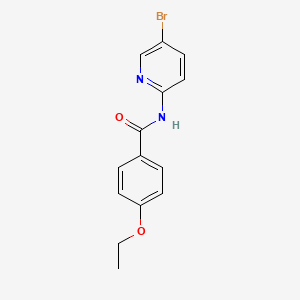![molecular formula C19H23N3O3 B5635837 [(3aS*,9bS*)-2-(4,6-dimethylpyrimidin-2-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5635837.png)
[(3aS*,9bS*)-2-(4,6-dimethylpyrimidin-2-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multistep reactions that may include cyclization, substitution, and functional group transformation processes. While the specific synthesis pathway for the compound is not directly documented, studies on related heterocyclic compounds provide insights into possible synthetic strategies. For example, the synthesis of similar heterocycles involves reactions such as the condensation of silyl enol ethers with azido compounds and subsequent reductive cyclization, highlighting the intricate steps needed to construct such complex molecules (Bellur et al., 2005).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often elucidated using spectroscopic methods such as NMR spectroscopy and X-ray diffraction. These techniques allow for the determination of stereochemistry, conformation, and overall molecular architecture. For instance, the molecular structure of related compounds has been determined to exhibit specific configurations and conformations as confirmed by X-ray diffraction, providing a basis for understanding the structural attributes of the compound of interest (Akkurt et al., 2003).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. Studies on similar molecules have shown a variety of chemical reactions, including ring-cleavage reactions, oxidation, and nucleophilic substitutions. These reactions not only demonstrate the compound's reactivity but also its potential to undergo transformation into different chemical entities (Gómez et al., 1985).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for understanding the behavior of a compound under various conditions. The crystal structure, for instance, can provide insights into the compound's stability, packing, and intermolecular interactions. Detailed physical properties are often determined using techniques like X-ray crystallography, which has been employed to ascertain the structures and physical characteristics of related compounds (Butcher et al., 2006).
Chemical Properties Analysis
The chemical properties of a compound, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are fundamental to its applications and handling. For example, the reactivity of similar compounds with nucleophiles or their behavior under oxidative conditions can shed light on the chemical behavior of the compound . Studies have explored the reactivity of related molecules, offering insights into potential chemical properties (Naya et al., 2004).
Propriétés
IUPAC Name |
[(3aS,9bS)-2-(4,6-dimethylpyrimidin-2-yl)-7-methoxy-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-12-6-13(2)21-18(20-12)22-8-16-15-5-4-14(24-3)7-17(15)25-11-19(16,9-22)10-23/h4-7,16,23H,8-11H2,1-3H3/t16-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJUGVDHIFDZGT-VQIMIIECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC3C4=C(C=C(C=C4)OC)OCC3(C2)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N2C[C@@H]3C4=C(C=C(C=C4)OC)OC[C@@]3(C2)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3aS,9bS)-2-(4,6-dimethylpyrimidin-2-yl)-7-methoxy-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-3-(pyridin-3-ylmethyl)-6-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5635761.png)
![2-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5635771.png)


![1-(3-thienylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5635796.png)
![5-tert-butyl-N-{2-[3-(2-methylphenyl)pyrrolidin-1-yl]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5635801.png)

![7-methyl-2-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5635817.png)
![2-(3,5-difluorobenzyl)-8-[3-(methylthio)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5635825.png)
![N~1~-[1-(3-isopropenylphenyl)-1-methylethyl]-1,4-piperidinedicarboxamide](/img/structure/B5635830.png)
![4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]thiomorpholine](/img/structure/B5635832.png)
![1-cyclopentyl-4-[(2,3,6-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5635839.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-butenamide](/img/structure/B5635847.png)
![2-methoxy-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}pyrimidine-5-carboxamide](/img/structure/B5635853.png)